2-ETHOXYSULFONYLETHANOL 2-ETHOXYSULFONYLETHANOL
Brand Name: Vulcanchem
CAS No.: 58337-44-3
VCID: VC2314436
InChI: InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3
SMILES: CCOS(=O)(=O)CCO
Molecular Formula: C4H10O4S
Molecular Weight: 154.19 g/mol

2-ETHOXYSULFONYLETHANOL

CAS No.: 58337-44-3

Cat. No.: VC2314436

Molecular Formula: C4H10O4S

Molecular Weight: 154.19 g/mol

* For research use only. Not for human or veterinary use.

2-ETHOXYSULFONYLETHANOL - 58337-44-3

Specification

CAS No. 58337-44-3
Molecular Formula C4H10O4S
Molecular Weight 154.19 g/mol
IUPAC Name ethyl 2-hydroxyethanesulfonate
Standard InChI InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3
Standard InChI Key SNYNEPHSWSWZGZ-UHFFFAOYSA-N
SMILES CCOS(=O)(=O)CCO
Canonical SMILES CCOS(=O)(=O)CCO

Introduction

Chemical Structure and Identification

2-Ethoxysulfonylethanol belongs to the family of sulfonyl compounds containing both ethoxy and hydroxyl functional groups. The compound features an ethoxy group (CH₃CH₂O-) attached to a sulfonyl moiety (-SO₂-), which is connected to an ethanol group (-CH₂CH₂OH).

PropertyDescription
Chemical FormulaC₄H₁₀O₄S
Structural FormulaCH₃CH₂O-SO₂-CH₂CH₂OH
Molecular Weight154.18 g/mol
Functional GroupsEthoxy, sulfonyl, hydroxyl
Related Compounds2-(Ethylsulfonyl)ethanol, 2-(Methylsulfonyl)ethanol

The compound's structure incorporates both electron-withdrawing and electron-donating groups, contributing to its reactivity profile and solubility characteristics. The ethoxy group differentiates it from other sulfonylethanol derivatives like 2-(ethylsulfonyl)ethanol (C₄H₁₀O₃S) .

Physical Properties

The physical properties of 2-ethoxysulfonylethanol can be extrapolated based on structurally similar compounds. Drawing parallels with 2-(ethylsulfonyl)ethanol (CAS 513-12-2), we can establish estimated parameters while noting that the replacement of an ethyl group with an ethoxy group would likely modify these properties.

PropertyValueReference Basis
Physical StateSolid to liquid (temperature dependent)
Melting PointEstimated 30-40°CBased on related compounds
Boiling PointEstimated 160-170°C (2.5 mmHg)Based on 2-(ethylsulfonyl)ethanol
DensityEstimated 1.2-1.3 g/cm³Based on related sulfonyl compounds
Flash PointApproximately 190°CBased on 2-(ethylsulfonyl)ethanol
SolubilitySoluble in water, alcohols, and polar organic solventsBased on functional group analysis

Synthesis Methodologies

The synthesis of 2-ethoxysulfonylethanol can be approached through several reaction pathways, drawing from established methods for preparing related sulfonyl compounds.

Nucleophilic Substitution

A potential synthesis route involves the reaction of 2-chloroethanol with sodium ethoxysulfinate:

  • Preparation of sodium ethoxysulfinate from sodium sulfite and ethyl chloroformate

  • Nucleophilic substitution with 2-chloroethanol under controlled conditions

  • Purification through distillation or crystallization techniques

Oxidation Method

Alternative synthesis could involve:

  • Initial formation of 2-ethoxyethylthiol

  • Controlled oxidation to the corresponding sulfoxide

  • Further oxidation to the sulfonyl derivative

These synthesis routes are extrapolated from general organic synthetic pathways for related sulfonyl compounds, particularly drawing from patent literature methodology .

Chemical Reactivity

The reactivity of 2-ethoxysulfonylethanol is determined by its three functional groups, each offering distinct reaction sites:

Functional GroupReactive Characteristics
Hydroxyl (-OH)Can undergo esterification, oxidation to aldehyde/carboxylic acid, and substitution reactions
Sulfonyl (-SO₂-)Acts as an electron-withdrawing group, increasing acidity of adjacent hydrogens
Ethoxy (-OCH₂CH₃)Can undergo cleavage under acidic conditions

The compound exhibits potential as a versatile reagent in organic synthesis due to this multifunctional reactivity profile. The primary alcohol group can serve as a nucleophile in various reactions, while the sulfonyl group provides activation for substitution chemistry .

Applications in Chemical Research

Synthetic Applications

2-Ethoxysulfonylethanol shows considerable utility as an intermediate in organic synthesis, particularly for:

  • Preparation of complex sulfur-containing biomolecules

  • Synthesis of functionalized surfactants

  • Development of specialized polymeric materials

  • Production of heterocyclic compounds

Pharmaceutical Relevance

In pharmaceutical development, compounds containing sulfonyl groups have demonstrated significant biological activities. 2-Ethoxysulfonylethanol and its derivatives may serve as building blocks for drug candidates targeting various therapeutic areas:

  • Enzyme inhibitors (particularly for sulfonamide-sensitive systems)

  • Anti-inflammatory agents

  • Antidiabetic compounds, similar to other sulfonyl derivatives

  • Antimicrobial development

The compound's hydroxyl group provides an attachment point for bioconjugation or additional functionalization in medicinal chemistry applications .

Comparative Analysis with Related Compounds

Understanding 2-ethoxysulfonylethanol in context requires comparison with structurally similar compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Boiling PointKey Difference
2-EthoxysulfonylethanolN/AC₄H₁₀O₄S154.18Est. 160-170°CContains ethoxy group
2-(Ethylsulfonyl)ethanol513-12-2C₄H₁₀O₃S138.18153°C (2.5 mmHg) Contains ethyl group
2-(Methylsulfonyl)ethanol15205-66-0C₃H₈O₃S124.16148-149°C Contains methyl group
Ethanol,2-(ethylsulfinyl)-21975-18-8C₄H₁₀O₂S122.19321.4°C (760 mmHg) Contains sulfinyl group

The structural differences between these compounds, particularly the replacement of alkyl groups with alkoxy groups, significantly affect physical properties and chemical reactivity. The ethoxy group in 2-ethoxysulfonylethanol introduces additional oxygen, increasing polarity and hydrogen bonding capacity compared to its ethylsulfonyl counterpart .

Analytical Characterization Techniques

Spectroscopic Identification

Characterization of 2-ethoxysulfonylethanol can be accomplished through multiple analytical methods:

  • NMR Spectroscopy:

    • ¹H NMR would reveal characteristic signals for ethoxy protons (triplet and quartet)

    • ¹³C NMR would show distinctive carbon signals for the ethoxy, sulfonyl, and ethanol moieties

  • Infrared Spectroscopy:

    • Strong absorption bands for S=O stretching (1300-1150 cm⁻¹)

    • O-H stretching (3200-3600 cm⁻¹)

    • C-O stretching for ethoxy group (1000-1300 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 154

    • Characteristic fragmentation pattern including loss of ethoxy group

Chromatographic Methods

For purity determination and separation:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC) for volatile derivatives

  • Thin-Layer Chromatography (TLC) for reaction monitoring

ParameterAssessmentRecommendation
Skin ContactPotential irritantWear appropriate gloves (nitrile recommended)
Eye ExposurePotential irritantSafety glasses with side shields
InhalationMinimal risk at room temperatureAdequate ventilation
FlammabilityLow risk (high flash point)Standard fire precautions
StorageHygroscopicStore in tightly closed container, cool and dry location

Compounds in this class typically have irritant properties due to their sulfonyl groups and should be handled with appropriate precautions in laboratory settings .

Research Opportunities and Future Directions

Several promising research avenues exist for 2-ethoxysulfonylethanol:

  • Development of novel synthetic methodologies for direct and efficient synthesis

  • Exploration of catalytic applications, particularly in asymmetric synthesis

  • Investigation of potential biological activities through systematic screening

  • Application in green chemistry as a potential biodegradable sulfur reagent

  • Development of analytical standards and reference materials

The compound's unique combination of functional groups positions it as a versatile building block for further research in organic and medicinal chemistry .

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